molecular formula C147H238N44O42S B549347 Aviptadil CAS No. 40077-57-4

Aviptadil

Número de catálogo B549347
Número CAS: 40077-57-4
Peso molecular: 3326.8 g/mol
Clave InChI: VBUWHHLIZKOSMS-RIWXPGAOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Aviptadil is a synthetic vasoactive intestinal peptide (VIP) that uniquely binds to receptors on alveolar type II cells in the lung . These are the same cells that bind the severe acute respiratory syndrome coronavirus (SARS-CoV-2) via their angiotensin-converting enzyme 2 receptors .


Synthesis Analysis

Aviptadil has been used in clinical trials for the treatment of COVID-19. In a multicenter, placebo-controlled trial, patients with COVID-19 respiratory failure were randomized to receive 3 days of intravenous aviptadil or placebo .


Molecular Structure Analysis

The molecular structure of Aviptadil is complex, with a molecular weight of 3325.8 .


Chemical Reactions Analysis

Aviptadil has been shown to significantly decrease the probability of an IL-6 increase relative to placebo . This suggests that Aviptadil may have a role in modulating the immune response in patients with COVID-19.


Physical And Chemical Properties Analysis

Aviptadil has a molecular weight of 3325.8 and is soluble in water at 33.33 mg/mL .

Aplicaciones Científicas De Investigación

Aviptadil in Respiratory Treatment

Aviptadil, known for its role as a vasoactive intestinal polypeptide (VIP), has shown promise in treating conditions that affect the respiratory system. It has been considered for application in COVID-19 treatment due to its impact on damaged cells in the respiratory system and its ability to strengthen the respiratory barrier .

COVID-19 Respiratory Failure

In critically ill patients with COVID-19 Respiratory Failure, Aviptadil has been studied for its potential to accelerate recovery. It blocks intracellular replication of the SARS-CoV-2 virus, inhibits cytokine synthesis, prevents cytopathy, and upregulates surfactant production in human alveolar type II cells .

Inhaled Application for Lung Conditions

Inhaled Aviptadil offers several advantages, such as achieving higher concentration in lung tissue, fast onset of activity, avoiding hepatic first-pass metabolism, and reducing adverse effects. This method has been well-tolerated in cases like pneumonitis resulting from checkpoint-inhibitor therapy for melanoma, leading to dampening of alveolar inflammation and clinical improvement .

Mecanismo De Acción

Target of Action

Aviptadil, a synthetic form of human vasoactive intestinal peptide (VIP), primarily targets the Vasoactive Intestinal Peptide Receptor 1 (VIPR1) and Vasoactive Intestinal Peptide Receptor 2 (VIPR2) . These receptors play a crucial role in the regulation of various physiological processes, including immunological functions, inflammation control, and homeostasis of the immune system .

Mode of Action

Aviptadil interacts with its targets (VIPR1 and VIPR2) by mimicking the activity of the natural Vasoactive Intestinal Peptide (VIP) . This interaction leads to a decrease in the inflammatory processes seen in acute lung injury . It also has anti-apoptotic properties, meaning it can prevent cells from dying . Furthermore, Aviptadil has been found to inhibit the 2’-O-methyltransferase activity of the SARS-CoV-2 non-structural proteins (nsp) 10 and nsp16 .

Biochemical Pathways

Aviptadil influences several biochemical pathways. It suppresses the TH1 pathway and promotes the TREG (T regulatory pathway or immune balancing pathway or immunosuppressive pathway), which leads to a decline in the production of the tumor necrosis factor . Additionally, Aviptadil reduces the secretion of the IL6 factor and RANTES . These changes in the biochemical pathways result in anti-inflammatory effects and a boost to both innate and adaptive immunity .

Pharmacokinetics

It is known that aviptadil is administered as an injectable synthetic formulation . More research is needed to fully understand the ADME properties of Aviptadil and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of Aviptadil’s action are primarily related to its anti-inflammatory and immune-boosting properties. By interacting with its targets and influencing various biochemical pathways, Aviptadil helps control the homeostasis of the immune system . It also provides lung-protective actions, which have shown encouraging results in treating conditions like COVID acute respiratory distress syndrome (ARDS) .

Action Environment

The action, efficacy, and stability of Aviptadil can be influenced by various environmental factors. It is worth noting that Aviptadil has been used in different environments, such as in the treatment of acute respiratory distress syndrome and for the treatment of pulmonary arterial hypertension .

Safety and Hazards

When handling Aviptadil, it is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes. Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

Direcciones Futuras

Aviptadil is currently being studied for its potential benefits in treating patients with COVID-19 at high risk of developing acute respiratory distress syndrome (ARDS) . The inhaled application of Aviptadil is being explored, as it has the advantages of achieving a higher concentration in the lung tissue, fast onset of activity, avoiding the hepatic first-pass metabolism, and the reduction of adverse effects .

Propiedades

IUPAC Name

(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C147H237N43O43S/c1-18-75(12)115(142(229)180-96(56-72(6)7)131(218)183-104(145(232)233)63-110(155)200)188-139(226)106(68-192)185-134(221)101(62-109(154)199)177-130(217)95(55-71(4)5)174-132(219)97(58-81-37-41-84(195)42-38-81)175-125(212)88(33-23-26-49-149)167-123(210)89(34-24-27-50-150)171-140(227)113(73(8)9)186-118(205)76(13)164-121(208)93(47-53-234-17)170-127(214)92(45-46-107(152)197)169-122(209)87(32-22-25-48-148)166-124(211)90(35-28-51-161-146(156)157)168-129(216)94(54-70(2)3)173-126(213)91(36-29-52-162-147(158)159)172-143(230)116(78(15)193)189-136(223)98(59-82-39-43-85(196)44-40-82)176-133(220)100(61-108(153)198)178-135(222)103(65-112(203)204)182-144(231)117(79(16)194)190-137(224)99(57-80-30-20-19-21-31-80)181-141(228)114(74(10)11)187-119(206)77(14)165-128(215)102(64-111(201)202)179-138(225)105(67-191)184-120(207)86(151)60-83-66-160-69-163-83/h19-21,30-31,37-44,66,69-79,86-106,113-117,191-196H,18,22-29,32-36,45-65,67-68,148-151H2,1-17H3,(H2,152,197)(H2,153,198)(H2,154,199)(H2,155,200)(H,160,163)(H,164,208)(H,165,215)(H,166,211)(H,167,210)(H,168,216)(H,169,209)(H,170,214)(H,171,227)(H,172,230)(H,173,213)(H,174,219)(H,175,212)(H,176,220)(H,177,217)(H,178,222)(H,179,225)(H,180,229)(H,181,228)(H,182,231)(H,183,218)(H,184,207)(H,185,221)(H,186,205)(H,187,206)(H,188,226)(H,189,223)(H,190,224)(H,201,202)(H,203,204)(H,232,233)(H4,156,157,161)(H4,158,159,162)/t75-,76-,77-,78+,79+,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,113-,114-,115-,116-,117-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBUWHHLIZKOSMS-RIWXPGAOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC4=CN=CN4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CN=CN4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C147H237N43O43S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3326.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aviptadil

CAS RN

40077-57-4
Record name Aviptadil [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040077574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Q & A

Q1: What is the primary mechanism of action for Aviptadil in treating COVID-19?

A1: Aviptadil exerts its therapeutic effects by binding to Vasoactive Intestinal Peptide receptor 1 (VPAC1) receptors found on Alveolar Type II cells in the lungs. [] These cells are also targeted by the SARS-CoV-2 virus for entry via their angiotensin-converting enzyme 2 (ACE2) receptors. By binding to VPAC1 receptors, Aviptadil protects these crucial cells and the surrounding pulmonary epithelium through various mechanisms. []

Q2: How does Aviptadil protect the lungs from the damaging effects of COVID-19?

A2: Aviptadil provides multi-pronged protection against COVID-19-induced lung injury by:

  • Inhibiting viral replication: Aviptadil directly hinders the replication of the SARS-CoV-2 virus within infected cells. [] One potential mechanism involves binding to non-structural proteins (nsp) 10 and nsp16 of the virus, potentially inhibiting the 2’-O-methyltransferase activity of the SARS-CoV-2 nsp10 and nsp16 complex. [, ]
  • Suppressing cytokine storm: Aviptadil dampens the excessive release of pro-inflammatory cytokines, known as a "cytokine storm", a hallmark of severe COVID-19. [, ]
  • Preventing cell death: Aviptadil inhibits apoptosis, or programmed cell death, in Alveolar Type II cells, preserving their function and integrity. [, ]
  • Boosting surfactant production: Aviptadil stimulates the production of surfactant by Alveolar Type II cells. Surfactant is crucial for maintaining lung elasticity and facilitating efficient gas exchange, the loss of which is implicated in COVID-19 respiratory failure. [, ]

Q3: What is the significance of Aviptadil's binding to Alveolar Type II cells in the context of COVID-19?

A3: Alveolar Type II cells are critical for lung function, playing a key role in gas exchange and surfactant production. These cells are also primary targets for SARS-CoV-2 infection. Aviptadil's specific binding to VPAC1 receptors on these cells allows it to exert localized protective effects, shielding them from viral damage, inflammation, and cell death. This targeted action is crucial for mitigating the severe respiratory complications associated with COVID-19. [, ]

Q4: What is the chemical structure of Aviptadil?

A4: Aviptadil is a synthetic form of Vasoactive Intestinal Peptide (VIP). VIP is a 28-amino acid neuropeptide with the following sequence:

Q5: What is the molecular weight of Aviptadil?

A5: The molecular weight of Aviptadil is approximately 3326.7 g/mol.

Q6: Is there any information available on the spectroscopic characteristics of Aviptadil?

A6: While the provided research doesn't delve into the spectroscopic details of Aviptadil, standard analytical techniques like mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy can be employed to characterize its structure and properties.

Q7: What is known about the stability of Aviptadil, and what strategies are employed to ensure its stability in formulations?

A7: Aviptadil, being a peptide, is susceptible to degradation, particularly in aqueous solutions. To enhance its stability, various formulation strategies are employed, such as lyophilization. Research highlights the use of sucrose as a bulking agent during lyophilization, acting as a cryoprotectant to preserve peptide integrity. [] This formulation approach ensures product stability during storage and transportation, overcoming challenges associated with its aqueous stability. []

Q8: What evidence supports the potential efficacy of Aviptadil in treating COVID-19?

A8: The potential of Aviptadil in treating COVID-19 is supported by preclinical and clinical studies:

  • Preclinical studies: In vitro studies demonstrate Aviptadil's ability to inhibit SARS-CoV-2 replication in human monocytes and Calu-3 cells, reducing the production of pro-inflammatory mediators. []
  • Clinical trials: Aviptadil has been granted Fast Track designation by the US FDA for treating Critical COVID-19 with Respiratory Failure, indicating its potential to address an unmet medical need. [, , ] It is currently undergoing Phase 2/3 clinical trials to evaluate its safety and efficacy rigorously. [, , , , ] Several studies, including open-label trials and case series, suggest potential benefits such as improved oxygenation, reduced hospital stay, and increased survival in critically ill COVID-19 patients. [, , , , , , , ]

Q9: Are there any specific patient populations where Aviptadil might be particularly beneficial for COVID-19 treatment?

A9: While research is ongoing, some studies suggest that Aviptadil could be particularly beneficial for specific COVID-19 patient populations, including:

  • Patients with severe comorbidities: Several studies report promising outcomes in critically ill patients with multiple comorbidities who were ineligible for inclusion in standard clinical trials, suggesting Aviptadil's potential in this high-risk group. [, , ]
  • Pregnant women: Although limited data is available, a case report documented the successful treatment of a pregnant woman with critical COVID-19 using Aviptadil, highlighting its potential use in this vulnerable population. []

Q10: What is the safety profile of Aviptadil based on available data?

A10: While long-term safety data is still being gathered, preliminary findings from clinical trials and case series indicate that Aviptadil is generally well-tolerated. [, , , , , , , , ]

Q11: Are there any alternative treatments available for COVID-19 respiratory failure, and how does Aviptadil compare?

A11: While several treatments for COVID-19 respiratory failure exist, including antiviral drugs, corticosteroids, and immunomodulators, Aviptadil's unique mechanism of action, targeting both the virus and the inflammatory response, makes it a promising therapeutic candidate. [, ] Its potential to directly protect Alveolar Type II cells distinguishes it from other treatment modalities. []

Q12: What are some of the key research tools and resources being utilized in Aviptadil research for COVID-19?

A12: Aviptadil research for COVID-19 utilizes a multidisciplinary approach incorporating:

  • Clinical trials: Rigorous randomized controlled trials are being conducted to assess Aviptadil's efficacy and safety comprehensively. [, , , , ]
  • Bioinformatics tools: Computational modeling and simulation studies are employed to understand the interactions between Aviptadil and viral proteins, aiding in drug development efforts. []
  • Laboratory techniques: Cell culture models and animal models are used to study the mechanisms of action and potential therapeutic benefits of Aviptadil. [, ]

Q13: What is the historical context of Aviptadil research, and what are some of the key milestones in its development?

A13: Aviptadil has a history of research for various conditions, including pulmonary hypertension and erectile dysfunction. [, , , , ] Key milestones in its development include:

  • Early research on Vasoactive Intestinal Peptide: The discovery and characterization of VIP's diverse physiological effects laid the foundation for exploring its therapeutic potential. [, ]
  • Development of Aviptadil as a synthetic VIP analog: The synthesis of Aviptadil allowed for its pharmaceutical development and clinical investigation. [, ]
  • Fast Track designation for COVID-19: The FDA's granting of Fast Track designation to Aviptadil for Critical COVID-19 with Respiratory Failure marked a significant step towards its potential use in addressing the pandemic. [, , ]

Q14: What are some of the cross-disciplinary collaborations and research efforts driving Aviptadil research forward?

A14: Aviptadil research exemplifies cross-disciplinary collaboration, bringing together:

  • Pulmonologists and critical care specialists: These experts provide clinical expertise and insights into the pathophysiology of COVID-19 respiratory failure. [, , , , , , , ]
  • Pharmacologists and pharmaceutical scientists: These researchers focus on drug development, formulation optimization, and understanding Aviptadil's pharmacokinetic and pharmacodynamic properties. [, ]
  • Virologists and immunologists: These scientists contribute to understanding Aviptadil's antiviral and immunomodulatory effects, elucidating its mechanism of action. [, , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.